![molecular formula C12H10N2O2 B2869329 1-[3-(2-Pyrimidinyloxy)phenyl]-1-ethanone CAS No. 339105-37-2](/img/structure/B2869329.png)

1-[3-(2-Pyrimidinyloxy)phenyl]-1-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-[3-(2-Pyrimidinyloxy)phenyl]-1-ethanone” is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 . It is used in biochemical research .

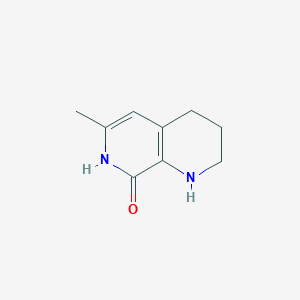

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H10N2O2/c1-9(15)10-4-2-5-11(8-10)16-12-13-6-3-7-14-12/h2-8H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis.Physical and Chemical Properties Analysis

The melting point of “this compound” is between 84-86 degrees Celsius . Other physical and chemical properties such as boiling point, density, and solubility are not specified in the available resources.Scientific Research Applications

Synthesis and Characterization in Chemistry

Synthesis of Quinoxaline Derivatives : A series of chalcone-substituted quinoxalines were synthesized from compounds including 1-(phenylquinoxalin-2-yl)ethanone, using both conventional heating and ultrasound-assisted methods. These methods provided advantages such as shorter reaction times and higher yields, highlighting the utility of 1-[3-(2-Pyrimidinyloxy)phenyl]-1-ethanone in chemical synthesis (Abdula, Salman, & Mohammed, 2018).

Complexation Studies : The compound was involved in the study of complexation equilibria with various metal ions in water-dioxane mixed solutions, demonstrating its potential application in coordination chemistry (Shokrollahi & Haghighi, 2012).

Pharmaceutical Research

- Antiallergic Activity : A study on 1,6-dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids and esters, which are structurally related to this compound, showed potent antiallergic activity, revealing the therapeutic potential of related compounds (Juby et al., 1979).

Materials Science

- Corrosion Inhibition : Schiff bases including 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone showed promise as corrosion inhibitors for carbon steel in acidic environments, suggesting similar applications for related compounds (Hegazy et al., 2012).

Safety and Hazards

Properties

IUPAC Name |

1-(3-pyrimidin-2-yloxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-9(15)10-4-2-5-11(8-10)16-12-13-6-3-7-14-12/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHNTGPQUCHKHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)OC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666324 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid](/img/structure/B2869247.png)

![N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]benzenecarboxamide](/img/structure/B2869250.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2869257.png)

![11-methyl-10-phenyl-N-(2-phenylethyl)-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-amine](/img/structure/B2869262.png)

![6-[2-(1,3-Benzodioxol-5-yl)ethyl]-4-methoxypyran-2-one](/img/structure/B2869266.png)

![4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile](/img/structure/B2869268.png)